(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone
Overview
Description
“(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C13H13NOS . It is also known by its CAS number 132861-87-1 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and two methyl groups attached to it. It also has an amino group and a phenyl group attached to the thiophene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.31 g/mol . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone has been studied for its synthesis and structural characterization. For instance, Shahana and Yardily (2020) synthesized and characterized similar compounds using various spectroscopic techniques and density functional theory (DFT) calculations. Their research focused on understanding the structural optimization and vibrational spectra of these compounds, including their thermodynamic stability and reactivity in different states (Shahana & Yardily, 2020).
Antibacterial Activity
The antibacterial activity of these compounds is a significant area of research. The study by Shahana and Yardily (2020) included molecular docking studies to understand the antibacterial properties of these compounds. Their findings suggest potential applications in developing new antibacterial agents (Shahana & Yardily, 2020).
Structural Analysis
Kaur et al. (2015) explored the crystal structures of Schiff base derivatives of a related compound. Their research involved NMR, single-crystal X-ray diffraction, and DFT calculations, providing insights into the molecular and crystal structures of these derivatives (Kaur et al., 2015).
Central Nervous System Depressant Activity
Research has also explored the potential of similar compounds as central nervous system depressants. Butler et al. (1984) synthesized a series of related compounds, finding some of them to have central nervous system depressant activity and potential anticonvulsant properties (Butler, Wise, & Dewald, 1984).
Spectroscopic Properties
The spectroscopic properties of related compounds have been studied by Al-Ansari (2016), who investigated the absorption, excitation, and fluorescence properties of these compounds in different solvents. This research helps understand the electronic structure and behavior of such compounds (Al-Ansari, 2016).
Molecular Docking Studies
Molecular docking studies to understand the interaction of these compounds with biological targets have been conducted. FathimaShahana and Yardily (2020) carried out molecular docking to explore the antiviral activity and pharmacokinetic behavior of a similar compound (FathimaShahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
(2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKCGRTZGKUQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346838 | |
Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |
CAS RN |
42024-93-1 | |
Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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